4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
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Overview
Description
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Hexanoic Acid Derivative: The protected amino acid is then reacted with 4-ethylhexanoic acid under conditions that promote amide bond formation. Common reagents for this step include coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino acid are protected using Fmoc chloride.
Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in further coupling reactions to form peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC and HOBt in anhydrous conditions.
Oxidation/Reduction: Specific reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is primarily used in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Bioconjugation: Used in the attachment of peptides to other biomolecules.
Drug Development: In the design and synthesis of peptide-based drugs.
Material Science: In the development of peptide-based materials for various applications.
Mechanism of Action
The compound acts as a protected amino acid, where the Fmoc group prevents unwanted reactions at the amino site. During peptide synthesis, the Fmoc group is removed to allow the amino group to participate in coupling reactions, forming peptide bonds. The molecular targets are primarily the carboxyl and amino groups of other amino acids, facilitating the formation of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with Fmoc protection.
Fmoc-Ala-OH: Alanine derivative with Fmoc protection.
Fmoc-Leu-OH: Leucine derivative with Fmoc protection.
Uniqueness
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is unique due to its specific side chain (4-ethylhexanoic acid), which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides with specific structural and functional attributes.
Properties
IUPAC Name |
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJXWWAYQYVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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